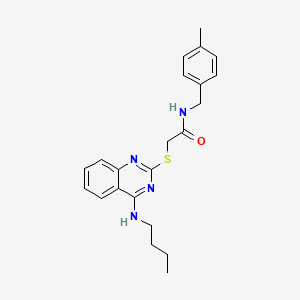
2-((4-(butylamino)quinazolin-2-yl)thio)-N-(4-methylbenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-(butylamino)quinazolin-2-yl)thio)-N-(4-methylbenzyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinazoline-based molecules and has shown promising results in various studies.
Applications De Recherche Scientifique
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. They act as building blocks for numerous naturally occurring alkaloids with significant biological activity. Some quinazoline-derived compounds have been approved as drugs for treating cancers, such as lung and pancreatic cancers . The compound could potentially be explored for similar anticancer activities, given its structural similarity to known anticancer quinazolines.
Antibacterial and Antifungal Applications
The diverse biological activities of quinazolinones, including antibacterial and antifungal effects, make them valuable in the development of new antibiotics and antifungal agents . Research into the structure-activity relationship (SAR) of various quinazolinone derivatives could lead to the discovery of potent new drugs to combat resistant bacterial and fungal strains.
Anti-inflammatory and Analgesic Effects
Quinazolinone derivatives have shown promise as anti-inflammatory and analgesic agents. Their ability to modulate inflammatory pathways could be harnessed to develop new treatments for chronic inflammatory diseases .
Anticonvulsant and Anti-Parkinsonism Properties
These compounds have also been reported to exhibit anticonvulsant and anti-Parkinsonism activities. This suggests potential applications in the treatment of neurological disorders such as epilepsy and Parkinson’s disease .
Antimalarial Activity
Quinazoline derivatives have been identified as potential antimalarial agents. Their efficacy against malaria parasites could be further explored, contributing to the fight against this life-threatening disease .
Antidiabetic Potential
Quinazoline derivatives have been used as intermediates in the synthesis of selective inhibitors of dipeptidyl peptidase 4 (DPP4), which are used in the treatment of type 2 diabetes . The compound ChemDiv1_014028 could be investigated for its potential use in developing new antidiabetic medications.
Anti-angiogenesis Activities
Some quinazoline derivatives have shown potent anti-angiogenesis activities, which is the process of forming new blood vessels. This is particularly relevant in cancer treatment, as inhibiting angiogenesis can prevent the growth and spread of tumors .
Antioxidant Properties
Quinazolines have been associated with antioxidant activities, which are important in protecting cells from oxidative stress. This property could be beneficial in developing treatments for diseases caused by oxidative damage .
Propriétés
IUPAC Name |
2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4OS/c1-3-4-13-23-21-18-7-5-6-8-19(18)25-22(26-21)28-15-20(27)24-14-17-11-9-16(2)10-12-17/h5-12H,3-4,13-15H2,1-2H3,(H,24,27)(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUXKDYZVQVYKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NCC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(butylamino)quinazolin-2-yl)thio)-N-(4-methylbenzyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-Dichlorophenyl)-2-methylpropyl]prop-2-enamide](/img/structure/B2937783.png)
![N-(4-ethoxyphenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2937784.png)
![6-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2937786.png)
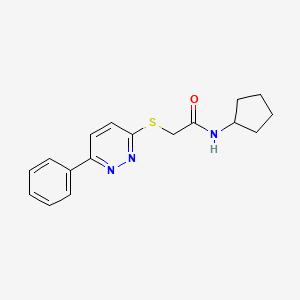
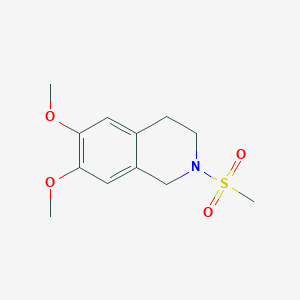

![3-Bromo-4-[(oxolan-3-yl)amino]benzoic acid](/img/structure/B2937791.png)
![6,7-dimethoxy-N-[(5-methyl-2-furyl)methyl]-4-quinazolinamine](/img/structure/B2937794.png)

![1-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2937797.png)
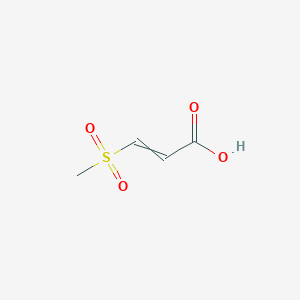
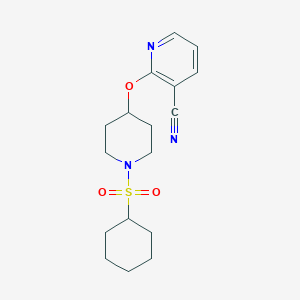
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B2937803.png)
